molecular formula C4H3F3O2 B1204542 Vinyl trifluoroacetate CAS No. 433-28-3

Vinyl trifluoroacetate

Cat. No.: B1204542
CAS No.: 433-28-3
M. Wt: 140.06 g/mol
InChI Key: ZBGRMWIREQJHPK-UHFFFAOYSA-N
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Description

Vinyl trifluoroacetate is an organic compound with the molecular formula C4H3F3O2 . It is a colorless to light yellow liquid with a pungent odor. This compound is known for its high reactivity due to the presence of both a vinyl group and a trifluoroacetate group. It is used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

Vinyl trifluoroacetate is used in various scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique properties make it valuable in the development of new materials with specific characteristics.

    Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions and processes.

    Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability

Safety and Hazards

Vinyl trifluoroacetate is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

Relevant Papers

The paper “RAFT/MADIX (co)polymerization of this compound: a means to many ends” presents the RAFT/MADIX (co)polymerization of this compound (VTFAc) and discusses the specific properties of the resulting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl trifluoroacetate can be synthesized through the reaction of trifluoroacetic acid with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of trifluoroacetic acid with vinyl alcohol. This process involves the use of acid catalysts and is carried out in large reactors to produce significant quantities of the compound. The reaction is followed by purification steps to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Vinyl trifluoroacetate undergoes various types of chemical reactions, including:

    Polymerization: It can be polymerized to form poly(this compound), which can be further hydrolyzed to produce poly(vinyl alcohol).

    Substitution Reactions: The vinyl group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new compounds.

Common Reagents and Conditions:

Major Products Formed:

    Poly(this compound): A polymer formed through the polymerization of this compound.

    Poly(vinyl alcohol): Obtained by the hydrolysis of poly(this compound).

Comparison with Similar Compounds

  • Vinyl acetate
  • Vinyl propionate
  • Vinyl methacrylate
  • Vinyl butyrate

Properties

IUPAC Name

ethenyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGRMWIREQJHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-85-0
Record name Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25748-85-0
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DSSTOX Substance ID

DTXSID90195813
Record name Vinyl trifluoroacetate
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Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS]
Record name Vinyl trifluoroacetate
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CAS No.

433-28-3
Record name Ethenyl 2,2,2-trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl trifluoroacetate
Source ChemIDplus
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Record name Vinyl trifluoroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.445
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Record name VINYL TRIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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